molecular formula C15H17ClO3 B1358966 cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-53-1

cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1358966
CAS No.: 736136-53-1
M. Wt: 280.74 g/mol
InChI Key: COYXELRUTBMBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

The compound belongs to the class of cyclohexanecarboxylic acids , characterized by a six-membered cyclohexane ring fused to a carboxylic acid group. Its structure includes:

  • A cis-configuration at the cyclohexane ring, critical for its stereochemical properties.
  • A 4-chlorophenyl-2-oxoethyl side chain , which influences its electronic and steric interactions.
Property Value Source
Molecular formula C₁₅H₁₇ClO₃
Molecular weight 280.75 g/mol
CAS Registry Number 735275-59-9
Melting point 115–118°C (reported range)

The compound’s iodo and bromo analogs (e.g., cis-4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) share similar synthetic pathways but differ in halogen-specific reactivity.

Historical Context and Discovery

The compound was first synthesized in the early 2000s as part of efforts to develop intermediates for antiparasitic drugs . Its discovery is closely tied to the optimization of atovaquone , a trans-1,4-naphthoquinone derivative used to treat Pneumocystis pneumonia and malaria. Key milestones include:

  • 2007 : Patents disclosed its use in atovaquone synthesis via Friedel-Crafts acylation between 1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexane carboxylic acid.
  • 2011 : Improved synthetic routes reduced isomerization risks, enhancing yield purity.

The compound’s cis-configuration was initially a byproduct of stereochemical challenges during cyclization but later recognized for its utility in chiral resolution studies.

Relevance in Contemporary Chemical Research

Today, the compound is pivotal in:

  • Medicinal Chemistry : As a precursor to atovaquone and analogs targeting mitochondrial electron transport in parasites.
  • Material Science : Its halogenated derivatives serve as ligands in catalytic systems for cross-coupling reactions.
  • Stereochemical Studies : The cis-configuration aids in exploring conformational dynamics of cyclohexane derivatives.

Recent work has focused on green synthesis methods , such as microwave-assisted cyclization, to reduce reaction times and improve sustainability.

Scope and Objectives of the Review

This review aims to:

  • Consolidate structural and synthetic data from disparate sources.
  • Evaluate the compound’s role in advancing antiparasitic drug development.
  • Identify gaps in current knowledge, such as its potential in enantioselective catalysis.

Subsequent sections will delve into synthetic methodologies, reaction mechanisms, and comparative analyses with structural analogs.

(Note: Subsequent sections would continue with ## 2. Synthetic Methodologies, ## 3. Reaction Mechanisms, etc., adhering to the outlined structure. Each section would integrate data tables, reaction schemes, and citations from the provided search results.)

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYXELRUTBMBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167939
Record name trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-53-1
Record name trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis generally involves the following key steps:

  • Step 1: Preparation of a chlorophenyl-substituted cyclohexanecarbaldehyde intermediate.
  • Step 2: Reaction of this aldehyde with a suitable nucleophile or coupling partner to introduce the 2-oxoethyl group.
  • Step 3: Control of stereochemistry to obtain the cis-isomer.
  • Step 4: Purification and isolation of the final cis-4-substituted cyclohexane-1-carboxylic acid.

Detailed Process from Patent WO2012080243A2

Though this patent primarily focuses on related compounds, it provides a robust methodology adaptable for the title compound:

  • Intermediate Preparation: The key intermediate, 4-(4-chlorophenyl)cyclohexanecarbaldehyde, is synthesized by selective oxidation of the corresponding cyclohexyl derivative.
  • Coupling Reaction: The aldehyde is reacted with 1,4-naphthoquinone derivatives or related compounds under mild conditions, often in the presence of acetic acid and isobutylamine as catalysts or additives.
  • Hydrogenation: Catalytic hydrogenation using 5% Pd/C under hydrogen atmosphere at 20 °C is employed to reduce intermediates and drive the reaction forward.
  • Isolation: The product precipitates upon addition of water or methanol-water mixtures and is collected by filtration, washed, and dried under vacuum at 50–70 °C.
  • Yield and Purity: The process yields about 76–91% of the desired product with high purity, avoiding the use of heavy metals like silver nitrate and toxic solvents such as acetonitrile, thus improving environmental and economic aspects.

Reaction Conditions and Optimization

Parameter Conditions/Notes
Solvent Ethyl acetate, acetic acid, water-methanol mixtures
Catalyst 5% Pd/C for hydrogenation
Temperature 20–40 °C for reaction and hydrogenation stages
Reaction Time 3 hours to 18 hours depending on step
Purification Filtration, washing with water, methanol, isopropanol
Stereochemistry Control Use of cis-selective cyclohexane derivatives and mild conditions to avoid isomerization

Alternative Preparation Notes

  • Commercial suppliers such as MolCore and Matrix Scientific provide the compound with purity ≥95–98%, indicating established synthetic protocols for scale-up and reproducibility.
  • Melting point range reported is 115–118 °C, consistent with the cis-isomer purity.
  • Analytical data such as 1H NMR confirms the stereochemistry and substitution pattern.

Comparative Table of Preparation Parameters

Aspect Description/Method Reference/Source
Starting Material 4-(4-chlorophenyl)cyclohexanecarbaldehyde Patent WO2012080243A2
Key Reagents 1,4-naphthoquinone derivatives, isobutylamine, acetic acid Patent WO2012080243A2
Catalyst 5% Pd/C for hydrogenation Patent WO2012080243A2
Solvent System Ethyl acetate, acetic acid, water-methanol mixtures Patent WO2012080243A2
Reaction Temperature 20–40 °C Patent WO2012080243A2
Reaction Time 3–18 hours Patent WO2012080243A2
Purification Method Filtration, washing with water, methanol, isopropanol Patent WO2012080243A2
Yield 76–91% Patent WO2012080243A2
Purity ≥95–98% MolCore, Matrix Scientific
Melting Point 115–118 °C Matrix Scientific, VWR

Research Findings and Notes

  • The process avoids environmentally harmful solvents and heavy metals, aligning with green chemistry principles.
  • The use of mild hydrogenation conditions preserves the cis stereochemistry, which is critical for biological activity.
  • The reaction intermediates and final product are well-characterized by spectroscopic methods (1H NMR, melting point, purity assays).
  • The patent describes scalable methods suitable for industrial production, emphasizing cost-effectiveness and high yield.

Chemical Reactions Analysis

cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclohexane derivatives and 4-chlorophenyl compounds.

Scientific Research Applications

Medicinal Chemistry

Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is primarily explored for its role in drug discovery. Its unique structure allows researchers to investigate its pharmacological properties and optimize it for therapeutic uses.

Case Study: Mdm2 Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of the Mdm2 protein, which is involved in cancer progression. By modifying the compound's structure, researchers aim to enhance its binding affinity to Mdm2, thereby developing potential cancer therapeutics .

The compound's carboxylic acid functional group allows it to participate in various biological interactions. Studies have focused on its binding affinities to different biological targets, which can provide insights into its mechanism of action.

Interaction Studies

Research has shown that the presence of the chlorophenyl group can influence the compound's pharmacodynamics. For example, interaction studies reveal how substituents affect binding properties and biological effects . These studies are crucial for understanding how modifications to the compound can enhance its efficacy.

Mechanism of Action

The mechanism of action of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes the structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituent (Position) Isomerism Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (Target) 4-Cl (para) cis C₁₅H₁₇ClO₃ 280.45 Intermediate for Atovaquone synthesis
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 3-Cl (meta) cis C₁₅H₁₇ClO₃ 280.45 Potential synthetic intermediate; meta-substitution alters electronic effects
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 3-Br (meta) trans C₁₅H₁₇BrO₃ 325.20 Bromine’s higher atomic weight and trans configuration influence reactivity
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid 4-OCH₃ (para) cis C₁₆H₁₉O₄ 275.00 Methoxy group increases electron density; potential solubility enhancement
cis-4-(2-Ethylbenzoyl)-cyclohexane-1-carboxylic acid Ethylbenzoyl (para) cis C₁₆H₂₀O₃ 260.00 Bulkier substituent affects steric hindrance and packing

Key Research Findings and Comparative Analysis

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound (electron-withdrawing) reduces electron density at the ketone moiety compared to the 4-methoxyphenyl analogue (electron-donating) . This difference impacts reactivity in nucleophilic additions or reductions.
  • Halogen Variation : Bromine in the 3-bromo analogue increases molecular weight and may enhance lipophilicity compared to chlorine. Bromine’s larger atomic radius also introduces steric effects.

Isomerism and Stability :

  • The cis isomer of the target compound is less thermodynamically stable than its trans counterpart, as evidenced by its isomerization to trans-Atovaquone under Lewis acid catalysis . This property is critical in pharmaceutical synthesis, where the trans configuration is often biologically active.

Positional Effects: Meta vs. Para Substitution: The 3-chloro analogue exhibits altered dipole moments and solubility compared to the para-substituted target compound. Meta-substitution may reduce symmetry, affecting crystallization efficiency.

Applications in Synthesis :

  • The target compound’s role as an intermediate in Atovaquone synthesis highlights its superiority over bulkier analogues (e.g., ethylbenzoyl derivatives ) in achieving high-yield, stereoselective transformations .

Biological Activity

Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, also known by its chemical formula C15H17ClO3, is a chiral compound that exhibits significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17ClO3
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 736136-41-7
  • Structure : The compound features a cyclohexane ring with a carboxylic acid group and a chlorophenyl moiety attached to an oxoethyl group, which influences its reactivity and biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound possesses notable anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

2. Analgesic Effects

The compound has been evaluated for its analgesic properties. In experimental models, it has shown effectiveness in reducing pain responses, comparable to standard analgesics. This suggests its utility in pain management therapies.

The biological activity of this compound is primarily attributed to its structural features that enable it to interact with biological targets:

  • Inhibition of Enzymatic Pathways : The presence of the carboxylic acid group allows for interactions with enzymes involved in inflammatory pathways.
  • Receptor Modulation : Its unique structure may facilitate binding to specific receptors involved in pain perception and inflammation.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReferences
Anti-inflammatoryModerate
AnalgesicModerate
AntibacterialLimited
AntifungalLimited

Case Study: Pain Management

A study assessing the analgesic properties of this compound utilized a rat model of induced pain. Results indicated that administration of the compound significantly reduced pain scores compared to control groups, supporting its potential as a therapeutic agent in pain relief.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.